molecular formula C7H15N3O2 B2365372 N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 565207-40-1

N-butyl-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No.: B2365372
CAS No.: 565207-40-1
M. Wt: 173.216
InChI Key: KYELVRYIHJBZBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production methods for N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

  • N-butyl-2-(N’-hydroxycarbamimidoyl)propionamide
  • N-butyl-2-(N’-hydroxycarbamimidoyl)butyramide

Comparison: N-butyl-2-(N’-hydroxycarbamimidoyl)acetamide is unique due to its specific structure, which allows for distinct interactions with molecular targets. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .

Properties

IUPAC Name

(3Z)-3-amino-N-butyl-3-hydroxyiminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-2-3-4-9-7(11)5-6(8)10-12/h12H,2-5H2,1H3,(H2,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYELVRYIHJBZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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